N-(2-Nitrophenyl)piperidine-4-carboxamide
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Overview
Description
N-(2-Nitrophenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 2-nitroaniline with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Amidation: The carboxamide group can participate in amidation reactions to form new amide bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like DCC and catalysts like DMAP.
Major Products
Reduction: Formation of N-(2-aminophenyl)piperidine-4-carboxamide.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Amidation: Formation of new amide derivatives with different functional groups.
Scientific Research Applications
N-(2-Nitrophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, piperidine-4-carboxamide derivatives have been shown to inhibit DNA gyrase, an enzyme involved in DNA replication, which could explain their antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities.
N-(2-Aminoethyl)piperidine-4-carboxamide: Investigated for its potential as a kinase inhibitor.
Uniqueness
N-(2-Nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
883106-60-3 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-(2-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(9-5-7-13-8-6-9)14-10-3-1-2-4-11(10)15(17)18/h1-4,9,13H,5-8H2,(H,14,16) |
InChI Key |
ZPFNXKJEIXQWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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